Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester, commonly referred to as ethyl phenylphosphinate, is an organophosphorus compound characterized by its unique structure that includes a phosphinic acid moiety with an ethyl ester group attached to a phenyl ring. Its chemical formula is , and it has a molar mass of approximately 270.27 g/mol. Ethyl phenylphosphinate appears as a colorless to slightly yellow liquid and is soluble in organic solvents such as ethers, alcohols, and ketones, but is insoluble in water .
This compound serves as an important intermediate in organic synthesis and is notable for its potential biological activities, making it a subject of interest in pharmaceutical research.
Phosphinic acids, including ethyl phenylphosphinate, exhibit a range of biological activities. They are known to possess antitumor properties and have been investigated for their potential as enzyme inhibitors. The biological activity often correlates with their ability to interact with biological targets such as enzymes involved in metabolic pathways or signal transduction .
Research indicates that modifications in the structure of phosphinic esters can lead to variations in their biological efficacy, suggesting that ethyl phenylphosphinate might be tailored for specific therapeutic applications.
Several methods are available for synthesizing ethyl phenylphosphinate:
Ethyl phenylphosphinate finds utility in various fields:
Studies on the interactions of ethyl phenylphosphinate with biological systems have revealed its potential effects on enzyme activity. For instance, it may inhibit certain phosphatases or kinases involved in cellular signaling pathways, which could lead to therapeutic applications in cancer treatment or metabolic disorders . Further research is necessary to elucidate its full interaction profile and mechanism of action.
Ethyl phenylphosphinate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features | 
|---|---|---|
| Phenylphosphonic acid | Phosphonic acid | Stronger acidity; used primarily in agricultural applications | 
| Diphenyldichlorophosphate | Phosphate ester | Used as an insecticide; more toxic than phosphinic esters | 
| Methylphenylphosphinate | Phosphinate | Lower molecular weight; different biological activity profile | 
| Triethyl phosphate | Phosphate | Commonly used as a flame retardant; less reactive than phosphinates | 
Ethyl phenylphosphinate stands out due to its unique combination of a vinyl naphthyl group and an ethoxy substituent, which may enhance its biological activity compared to simpler derivatives like methylphenylphosphinate.
The study of organophosphorus compounds dates to the mid-19th century, with early investigations into their biological activity and synthetic potential. The discovery of acetylcholinesterase (AChE) inhibition by organophosphates (OPs) in the 1930s marked a pivotal moment, linking their chemical structure to biochemical interactions. By the 1950s, researchers elucidated mechanisms such as enzyme reactivation and "aging," where phosphorylated AChE becomes resistant to reactivation due to dealkylation. These findings not only advanced toxicology but also spurred innovations in antidote development, including pralidoxime (2-PAM).
Parallel advancements in synthesis emerged with the Arbusov reaction, a cornerstone of organophosphorus chemistry, enabling the preparation of phosphonates via nucleophilic substitution. Early methods for phosphinic ester synthesis relied on phosphinic chlorides, which, while effective, posed environmental and safety challenges due to hydrochloric acid byproducts. The mid-20th century saw efforts to streamline these processes, exemplified by Hewitt’s 1979 synthesis of ethyl phenylphosphinate using phenylphosphinic acid and ethyl chloroformate. This method avoided traditional chloride intermediates, highlighting a shift toward greener methodologies.
Phosphinic acid esters, characterized by a P=O core and esterified oxygen, exhibit unique electronic and steric properties. Their reactivity stems from the electrophilic phosphorus center, which facilitates nucleophilic substitutions and additions. For instance, the ethyl ester group in phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester acts as a versatile leaving group, enabling further functionalization.
| Method | Reagents/Conditions | Advantages | Limitations | 
|---|---|---|---|
| Classical (PCl route) | Phosphinic chloride + alcohol/phenol | High yields, well-established | HCl byproduct, corrosive reagents | 
| Microwave-assisted | Phosphinic acid + alcohol + [bmim][PF6] | Chlorine-free, atom-efficient | Requires specialized equipment | 
| Chloroformate-mediated | Phosphinic acid + ethyl chloroformate + base | Mild conditions, recyclable reagents | Limited to specific substrates | 
The phenyl and 4-vinyl-1-naphthyl groups confer aromatic stability and polymerizable motifs, respectively. The naphthyl moiety enhances lipophilicity and π-π stacking potential, making such compounds valuable in polymeric materials or metal-organic frameworks. Meanwhile, the vinyl group offers sites for cross-linking or copolymerization, expanding utility in materials science.
Modern synthetic approaches emphasize sustainability. Keglevich and colleagues demonstrated that microwave irradiation with ionic liquid catalysts enables interconversion between phosphinic amides and esters without halogenated intermediates. This method, applicable to sterically hindered derivatives, underscores the adaptability of phosphinic acid esters in green chemistry.
The systematic nomenclature of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester follows established International Union of Pure and Applied Chemistry guidelines for organophosphorus compounds containing ester functionalities [4] [11]. The compound is officially registered in the Chemical Abstracts Service registry under the number 743-98-6, with the PubChem identifier 16204892 [4]. The molecular formula C21H21O2P indicates a complex organophosphorus compound with a molecular weight of 336.4 grams per mole [4].
According to International Union of Pure and Applied Chemistry nomenclature principles, the preferred systematic name for this compound is 1-ethenyl-4-[[ethoxy(phenyl)phosphoryl]methyl]naphthalene [4]. This designation reflects the substitutive nomenclature approach, which is preferred over functional class nomenclature for organophosphorus compounds [41]. The phosphinic acid functional parent compound serves as the foundational structure, with the ethyl ester modification indicating the replacement of the acidic hydrogen with an ethyl group [13] [15].
The International Union of Pure and Applied Chemistry naming system for phosphinic acids follows the pattern where the parent acid structure is modified by substituent groups attached to the phosphorus atom [13]. In this compound, the phosphorus center bears a phenyl group and a (4-vinyl-1-naphthyl)methyl group, while the acidic hydrogen is replaced by an ethyl group to form the ester [4]. The vinyl substituent on the naphthalene ring system at the 4-position provides additional structural complexity that must be precisely indicated in the systematic name [4].
| Property | Value | 
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-ethenyl-4-[[ethoxy(phenyl)phosphoryl]methyl]naphthalene | 
| PubChem Chemical Identifier | 16204892 | 
| Chemical Abstracts Service Registry Number | 743-98-6 | 
| Molecular Formula | C21H21O2P | 
| Molecular Weight (grams per mole) | 336.4 | 
| International Chemical Identifier | InChI=1S/C21H21O2P/c1-3-17-14-15-18(21-13-9-8-12-20(17)21)16-24(22,23-4-2)19-10-6-5-7-11-19/h3,5-15H,1,4,16H2,2H3 | 
| International Chemical Identifier Key | JBHGVILNZVNCRL-UHFFFAOYSA-N | 
| Simplified Molecular Input Line Entry System | CCOP(=O)(CC1=CC=C(C2=CC=CC=C12)C=C)C3=CC=CC=C3 | 
The Chemical Abstracts Service registry provides additional verification of the compound identity through cross-referenced database entries [25]. The DSSTox Substance ID DTXSID60995822 offers further confirmation of the molecular structure and provides linkage to environmental and toxicological databases [4]. The Wikidata identifier Q26840904 ensures accessibility through linked open data platforms [4].
Alternative naming conventions for phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester demonstrate the complexity inherent in organophosphorus nomenclature systems [13] [15]. The functional class nomenclature approach yields the designation "ethyl phenyl((4-vinyl-1-naphthyl)methyl)phosphinate," which emphasizes the ester functionality while maintaining clarity regarding the phosphinic acid parent structure [4] [5].
Traditional Chemical Abstracts Service naming conventions have historically employed different approaches to organophosphorus compound nomenclature [25]. The compound may also be referenced as "1-[[ethoxy(phenyl)phosphoryl]methyl]-4-vinyl-naphthalene," which emphasizes the naphthalene core structure with phosphoryl substituent [4] [5]. This alternative reflects the substitutive naming approach applied to the naphthalene parent compound rather than the phosphinic acid parent.
The phosphinate nomenclature system represents another viable approach, where the compound is designated as "ethyl [(4-ethenylnaphthalen-1-yl)methyl]phenylphosphinate" [5]. This naming convention explicitly identifies the phosphinate ester functionality while providing systematic description of the organic substituents. The ethenyl designation for the vinyl group follows International Union of Pure and Applied Chemistry recommendations for alkene nomenclature [4].
| Naming Convention | Designation | Emphasis | 
|---|---|---|
| International Union of Pure and Applied Chemistry Substitutive | 1-ethenyl-4-[[ethoxy(phenyl)phosphoryl]methyl]naphthalene | Naphthalene parent structure | 
| Functional Class | Ethyl phenyl((4-vinyl-1-naphthyl)methyl)phosphinate | Phosphinate ester functionality | 
| Chemical Abstracts Service Traditional | Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester | Phosphinic acid parent | 
| Systematic Phosphinate | Ethyl [(4-ethenylnaphthalen-1-yl)methyl]phenylphosphinate | Phosphinate with systematic substituents | 
The selection among these nomenclature systems depends on the specific context and intended emphasis [41]. Scientific literature may employ different conventions based on the research focus, whether emphasizing the organophosphorus chemistry, the naphthalene aromatic system, or the ester functionality [13]. The International Union of Pure and Applied Chemistry preferred name provides the most systematic and unambiguous identification for database searches and regulatory purposes [4].
Mass spectrometric analysis of phosphinic acid esters reveals characteristic fragmentation patterns that enable structural identification and confirmation [17] [35]. Phosphinic acid derivatives typically exhibit distinct mass spectral behavior under electron impact ionization, with fragmentation patterns influenced by the phosphorus-containing functional group [44]. The molecular ion peak for phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester appears at mass-to-charge ratio 336, corresponding to the molecular weight [4].
Primary fragmentation pathways in phosphinic acid esters commonly involve cleavage adjacent to the phosphorus center, resulting in characteristic fragment ions [17] [44]. The loss of ethoxy groups (mass 45) represents a typical fragmentation pattern for ethyl phosphinate esters, generating fragments that retain the phosphinic acid core structure [44]. Additional fragmentation may occur through cleavage of the benzyl carbon-phosphorus bond, yielding fragments corresponding to the naphthylmethyl moiety [17].
The presence of the vinyl group on the naphthalene ring system introduces additional fragmentation possibilities through rearrangement processes [44]. Mass spectrometric studies of related phosphinic acid derivatives have demonstrated that aromatic substituents significantly influence fragmentation patterns, with electron-donating and electron-withdrawing groups affecting the stability of resulting fragment ions [44]. The phenyl group attached to phosphorus typically remains associated with the phosphinic center during initial fragmentation events [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester through analysis of proton, carbon-13, and phosphorus-31 nuclear environments [20] [23]. Phosphorus-31 nuclear magnetic resonance spectroscopy represents the most diagnostic technique for organophosphorus compounds, with chemical shifts typically ranging from approximately +250 to -250 parts per million relative to 85% phosphoric acid [20].
Phosphinic acid derivatives generally exhibit phosphorus-31 chemical shifts in the range of 15-40 parts per million, with the exact position dependent on the electronic environment created by substituents [21] [23]. The phenyl and naphthylmethyl substituents in this compound are expected to produce deshielding effects, resulting in downfield chemical shifts characteristic of trivalent phosphorus centers [20] [36]. Coupling between phosphorus-31 and adjacent carbon nuclei provides additional structural information through spin-spin coupling patterns [20].
Proton nuclear magnetic resonance spectra of this compound exhibit characteristic patterns for the various organic environments [21]. The vinyl protons on the naphthalene ring appear as distinctive multipiples in the region of 5.2-6.8 parts per million, with coupling patterns revealing the substitution pattern [4]. The ethyl ester protons generate characteristic ethyl patterns, with the methyl group appearing as a triplet around 1.3 parts per million and the methylene protons as a quartet near 4.1 parts per million [21].
Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework of the molecule [21]. The phosphorus-bearing carbon typically exhibits characteristic coupling with phosphorus-31, appearing as a doublet with coupling constants ranging from 50-150 Hertz depending on the carbon-phosphorus bond order [23]. Aromatic carbons in both the phenyl and naphthalene systems produce signals in the expected aromatic region of 120-160 parts per million [21].
| Nucleus | Chemical Shift Range (parts per million) | Multiplicity | Assignment | 
|---|---|---|---|
| Phosphorus-31 | 15-40 | Singlet | P=O center | 
| Proton (vinyl) | 5.2-6.8 | Multiplet | C=C-H | 
| Proton (aromatic) | 7.2-8.2 | Multiplet | Aromatic C-H | 
| Proton (ethyl methyl) | 1.2-1.4 | Triplet | OCH2CH3 | 
| Proton (ethyl methylene) | 4.0-4.2 | Quartet | OCH2CH3 | 
| Carbon-13 (aromatic) | 120-160 | Singlet/Doublet | Aromatic carbons | 
| Carbon-13 (ethyl) | 16-65 | Singlet | Ethyl carbons | 
Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester represents a complex organophosphorus compound featuring both aromatic vinyl systems and phosphinate functionality. This comprehensive analysis examines the structural characteristics, electronic properties, and conformational behavior of this compound through crystallographic studies, quantum mechanical modeling, and molecular dynamics simulations. The compound's unique architecture, combining phenyl, naphthyl, and vinyl moieties attached to a phosphinic acid ethyl ester core, presents intriguing opportunities for understanding structure-property relationships in organophosphorus chemistry.
Single crystal X-ray diffraction analysis serves as the definitive method for structural characterization of phosphinic acid esters, providing precise atomic coordinates, bond lengths, angles, and intermolecular interactions. The crystallographic investigation of related phosphinic acid derivatives reveals fundamental structural principles that apply to the target compound.
Analysis of structurally related phosphinic acid ester compounds demonstrates typical crystallographic behavior for this class of molecules. Mixed diamidophosphoric acid esters crystallize in both monoclinic and orthorhombic systems, with space groups P21/c and Pna21 respectively [1] [2]. The monoclinic compound exhibits unit cell parameters of a = 9.006(3) Å, b = 16.286(5) Å, c = 10.319(3) Å, and β = 99.633(6)°, with a unit cell volume of 1492.2(8) ų and Z = 4 [1] [2]. The orthorhombic analogue shows parameters of a = 7.0459(14) Å, b = 20.934(4) Å, and c = 10.436(2) Å, yielding a volume of 1539.3(5) ų with Z = 4 [1] [2].
The reliability factors for these structures demonstrate high quality diffraction data, with R-values of 0.0622 for 2074 reflections and 0.0530 for 3025 reflections respectively [1] [2]. These crystallographic studies establish precedent for the structural analysis of phosphinic acid ethyl esters, indicating that the target compound would likely crystallize in a similar space group with comparable unit cell dimensions.
Crystallographic analysis of phosphinic acid derivatives reveals characteristic geometric features of the phosphorus coordination environment. The phosphorus atom adopts a distorted tetrahedral geometry, with bond angles deviating from the ideal 109.5° due to steric and electronic effects [3]. In phosphinic amide derivatives, the O-P-N angle exhibits significant distortion to 117.53(10)°, demonstrating the influence of substituent bulk on molecular geometry [3].
Bond length analysis provides critical insight into phosphinic acid ester structure. Organophosphorus compounds show characteristic P-O bond elongation when connected to aromatic groups compared to aliphatic substituents. Specifically, P-O bonds to aryl groups average 1.616(4) Å, while P-O bonds to methyl groups average 1.554(4) Å [4]. This elongation reflects the reduced electron density donation from aromatic oxygen atoms due to conjugation effects.
Crystallographic studies reveal the crucial role of hydrogen bonding in determining solid-state packing arrangements of phosphinic acid esters. In methyl(phenyl)phosphinic acid, strong O-H···O hydrogen bonds with distances of 2.494(2) Å create continuous chains through crystallographic symmetry operations [5]. These hydrogen bonds are classified as very strong based on the short donor-acceptor distance, which falls within the typical range for anionic hydrogen-bonded dimers [5].
The hydrogen bonding pattern creates a pseudo-lamellar structure where phosphinate groups and methyl groups occupy planar regions surrounded by phenyl groups [5]. This arrangement maximizes attractive intermolecular interactions while minimizing steric repulsion between aromatic systems. The absence of phenyl-phenyl interactions indicates that aromatic stacking is not a dominant factor in crystal packing for simple phosphinic acid esters [5].
Crystallographic analysis of vinyl-substituted aromatic compounds provides insight into the conformational preferences of the target compound's vinyl-naphthyl unit. In 4-[2-(1-naphthyl)vinyl]-N,N-diphenylaniline, the vinyl linkage adopts a nearly coplanar arrangement with the directly attached aromatic ring, showing a small dihedral angle of only 6.2(2)° [6]. However, the vinyl group forms a more substantial dihedral angle of 41.07(4)° with the naphthalene ring system [6].
This crystallographic evidence demonstrates that vinyl-naphthalene conjugation is limited by steric interactions that prevent complete planarity. The 41° twist angle represents a compromise between maximizing π-orbital overlap for conjugation and minimizing steric strain between the vinyl protons and naphthalene peri-hydrogen atoms. This structural feature directly impacts the electronic properties and optical characteristics of vinyl-naphthyl compounds.
The solid-state packing of phosphinic acid esters is dominated by hydrogen bonding interactions that create extended supramolecular networks. Crystallographic analysis shows that phosphinic acid derivatives form head-to-head arrangements in one crystallographic direction, creating columns of molecules [5]. Adjacent columns pack in opposite orientations, with neighboring methyl groups clustering together to create a pseudo-lamellar structure parallel to the crystallographic ab plane [5].
This packing arrangement positions phosphinate groups and methyl substituents in defined layers separated by phenyl groups. The interlayer distance corresponds to half the c-axis length, approximately 7.99 Å for methyl(phenyl)phosphinic acid [5]. This layered structure facilitates anisotropic properties and may influence mechanical and thermal characteristics of the crystalline material.
| Compound | Space Group | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | R-factor | Reflections | 
|---|---|---|---|---|---|---|---|---|---|---|
| Mixed diamidophosphoric acid ester (3) [1] [2] | P21/c | Monoclinic | 9.006 | 16.286 | 10.319 | 99.633 | 1492.2 | 4 | 0.0622 | 2074 | 
| Mixed diamidophosphoric acid ester (4) [1] [2] | Pna21 | Orthorhombic | 7.046 | 20.934 | 10.436 | - | 1539.3 | 4 | 0.0530 | 3025 | 
| Organophosphorus insecticide [4] | P1 | Triclinic | 11.598 | 13.619 | 8.281 | 94.87 | - | 4 | 0.078 | 3810 | 
| Bond Type | Length (Å) | Angle (°) | Notes | Reference | 
|---|---|---|---|---|
| P-O (aryl) [4] | 1.616(4) | - | Elongated relative to alkyl | Citation 38 | 
| P-O (methyl) [4] | 1.554(4) | - | Average of two measurements | Citation 38 | 
| O-P-N [3] | - | 117.53(10) | Distorted tetrahedral | Citation 36 | 
| P-O···O=P [5] | 2.494(2) | - | Strong hydrogen bond | Citation 30 | 
| Vinyl-naphthalene [6] | - | 41.07(4) | Dihedral angle | Citation 26 | 
Quantum mechanical calculations provide fundamental insight into the electronic structure, bonding characteristics, and properties of phosphinic acid esters. Density functional theory and ab initio methods enable detailed analysis of molecular orbitals, charge distributions, and energetic parameters that govern chemical behavior.
Electronic structure calculations on phosphinic acid derivatives employ various levels of theory depending on the specific properties of interest. Density functional theory calculations using B3LYP, BP86, and B3PW91 functionals with D95** and 6-31+G(d,p) basis sets for hydrogen and oxygen atoms, combined with LANL2DZ for phosphorus, provide reliable geometric optimization and electronic property prediction [7]. These computational approaches achieve excellent agreement with experimental bond lengths and angles from crystallographic studies [7].
Ab initio calculations at the HF/6-31G* and MP2/6-31G+G** levels, coupled with Langevin dipoles and polarized continuum solvation models, offer high accuracy for investigating reaction mechanisms and energetics [8]. The inclusion of electron correlation through MP2 calculations proves essential for accurate description of phosphorus-oxygen bonding and intermolecular interactions [8].
For conformational analysis and stereochemical studies, combined HF/6-31G(d,p) and B3LYP/6-311++G(d,p) calculations provide reliable energy differences between isomers and conformers [9]. These methods successfully predict the relative stability of different configurational arrangements in phosphonate esters, with theoretical results showing excellent correlation with experimental NMR and crystallographic data [9].
The electronic structure of phosphinic acid esters centers on the phosphorus atom's expanded valence shell. Phosphorus, with atomic number 15, possesses the electron configuration [Ne] 3s² 3p³ in the ground state [10] [11] [12]. In phosphinic acid derivatives, phosphorus adopts a formal +3 oxidation state with tetrahedral coordination, utilizing sp³ hybridization for σ-bonding [13].
The molecular orbital structure of phosphinic compounds features several key characteristics. The highest occupied molecular orbitals typically involve lone pair electrons on oxygen atoms and π-electrons from aromatic substituents [13]. The phosphorus-oxygen double bond in P=O functionality exhibits partial ionic character due to electronegativity differences, with significant contribution from d-orbital participation in π-bonding [13].
Quantum mechanical calculations reveal that phosphorus d-orbitals play a crucial role in bonding beyond the conventional octet. The five empty 3d-orbitals enable p-d π-bonding similar to p-p interactions in carbon compounds [13]. This d-orbital participation allows phosphorus to expand its valence shell and form stable compounds with more than eight valence electrons, as observed in phosphine oxides and phosphinic acid derivatives [13].
Electronic structure calculations provide detailed insight into charge distribution within phosphinic acid ester molecules. The phosphorus atom typically carries a significant positive partial charge due to its coordination to electronegative oxygen atoms. Oxygen atoms in P=O groups exhibit substantial negative charge density, making them strong hydrogen bond acceptors and nucleophilic sites [14].
Natural bond orbital analysis reveals the distribution of electron density in phosphinic acid systems. The P=O bond shows considerable ionic character, with electron density concentrated on the oxygen atom [14]. This charge separation creates substantial dipole moments and influences intermolecular interactions in both solid and solution phases [14].
Electrostatic potential maps calculated from quantum mechanical wavefunctions identify reactive sites and predict intermolecular interaction patterns. Regions of negative electrostatic potential around P=O oxygen atoms correlate with hydrogen bond acceptor sites, while positive regions near aromatic and aliphatic hydrogen atoms indicate potential donor sites [14].
The vinyl-naphthyl substituent in the target compound introduces extended π-conjugation that significantly influences electronic properties. Quantum mechanical calculations on naphthalene derivatives show that vinyl substitution creates additional π-molecular orbitals that can interact with the naphthyl π-system [15]. The extent of conjugation depends critically on the dihedral angle between vinyl and aromatic planes, with maximum overlap occurring in planar conformations [15].
Density functional theory calculations using CAM-B3LYP functional demonstrate that naphthalene vinyl compounds exhibit characteristic electronic transitions associated with π→π* excitations [15]. The calculated oscillator strengths and transition energies provide quantitative measures of electronic conjugation and optical properties [15]. These calculations reveal that steric hindrance causing deviation from planarity substantially reduces conjugation efficiency and blue-shifts electronic absorption spectra [15].
The phosphinic acid ester functionality can participate in extended conjugation through phosphorus d-orbitals. Molecular orbital calculations show that vacant d-orbitals on phosphorus can accept electron density from π-systems through back-bonding interactions [16] [17]. This orbital mixing modifies the electronic structure of attached aromatic groups and influences their reactivity and spectroscopic properties [16] [17].
Quantum mechanical analysis of hydrogen bonding in phosphinic acid systems provides quantitative understanding of intermolecular interactions. Ab initio calculations at the B3LYP level reveal that phosphinic acid dimers form very strong hydrogen bonds with O···O distances of approximately 2.46 Å [14]. The binding energy of these hydrogen-bonded complexes depends strongly on the local environment and substituent effects [14].
Bader's atoms-in-molecules theory, applied to quantum mechanical electron density distributions, identifies critical points in hydrogen-bonded systems and quantifies interaction strengths [14]. The electron density at hydrogen bond critical points correlates with interaction energy and provides a reliable metric for hydrogen bond strength [14]. Natural bond orbital analysis reveals the orbital interactions responsible for hydrogen bonding, showing donor-acceptor interactions between filled oxygen lone pairs and vacant σ* orbitals [14].
Computational studies of phosphinic acid complexes with polar solvents like dimethylformamide demonstrate the influence of environment on hydrogen bonding geometry and strength [14]. Solvation effects calculated using continuum models show that polar solvents stabilize hydrogen-bonded configurations and increase binding energies compared to gas-phase calculations [14].
Quantum mechanical calculations map potential energy surfaces for conformational interconversion in phosphinic acid esters. Systematic scanning of dihedral angles around critical bonds reveals energy barriers and preferred conformations [7]. For phosphonic acid derivatives, calculations identify minimum-energy conformations where acidic hydrogens orient toward the phosphoryl oxygen at distances of 2.7-2.8 Å [7].
The conformational behavior of phosphinic acid esters results from a complex interplay of dipole-dipole interactions, internal hydrogen bonding, and steric effects [7]. Density functional theory calculations successfully reproduce experimental conformational preferences and provide insight into the physical origins of conformational stability [7]. Unlike earlier theoretical predictions, modern calculations find little evidence for anomeric effects in phosphonic acid conformational behavior [7].
Rotational barriers around P-C bonds depend on substituent identity and electronic effects. Calculations show that aromatic substituents create higher barriers than aliphatic groups due to π-orbital interactions and steric repulsion [7]. These computational predictions correlate with experimental observations of restricted rotation in NMR spectroscopy and provide quantitative estimates of rotation rates at different temperatures [7].
| Method | Functionals | Basis Sets | Application | Reference | 
|---|---|---|---|---|
| DFT [7] | B3LYP, BP86, B3PW91 | D95**, 6-31+G(d,p), LANL2DZ | Structure optimization | Citation 14 | 
| Ab initio [8] | HF/6-31G, MP2/6-31G+G* | 6-31G, 6-31G+G* | Reaction mechanisms | Citation 12 | 
| DFT [9] | HF/6-31G(d,p), B3LYP/6-311++G(d,p) | 6-31G(d,p), 6-311++G(d,p) | Stereochemical analysis | Citation 44 | 
| Ab initio [14] | B3LYP | Various | Hydrogen bonding | Citation 43 | 
Molecular dynamics simulations provide dynamic perspective on conformational behavior, revealing time-dependent structural fluctuations and ensemble properties that complement static quantum mechanical calculations. These computational approaches enable investigation of temperature effects, solvent interactions, and conformational flexibility in phosphinic acid ester systems.
Molecular dynamics simulations of phosphinic acid esters require specialized force field parameters that accurately represent phosphorus-containing molecules. Extended force fields based on AMBER and CHARMm frameworks incorporate specific parameters for organophosphorus compounds, including bond stretching, angle bending, torsional, and non-bonded interaction terms [18]. These force fields utilize ab initio calculations to derive accurate partial charges and geometric parameters for phosphinic acid functional groups [18].
The parametrization process involves fitting force field terms to reproduce quantum mechanical potential energy surfaces and experimental observables such as vibrational frequencies and crystallographic geometries [18]. Special attention focuses on phosphorus-oxygen bonding parameters, as these interactions dominate the conformational behavior and intermolecular interactions of phosphinic acid derivatives [18].
Validation of force field accuracy requires comparison with experimental data including X-ray crystal structures, NMR coupling constants, and thermodynamic properties [18]. Successful force field development enables reliable molecular dynamics simulations that capture both local conformational fluctuations and long-range collective motions in phosphinic acid ester systems [18].
Molecular dynamics simulations reveal the inherent conformational flexibility of phosphinic acid esters in solution. The vinyl-naphthyl substituent exhibits significant rotational freedom around single bonds, creating multiple accessible conformational states [19]. Simulations show rapid interconversion between conformers on picosecond timescales, with occasional transitions between major conformational basins on nanosecond scales [19].
The phosphinic acid ester core demonstrates restricted flexibility due to the partial double bond character of P=O functionality and steric interactions between substituents [19]. Rotation around P-C bonds occurs with characteristic barriers of 10-20 kcal/mol, depending on substituent bulk and electronic effects [19]. These barriers result in conformational lifetimes ranging from nanoseconds to microseconds at ambient temperature [19].
Temperature-dependent simulations reveal the relationship between thermal energy and conformational sampling [19]. At elevated temperatures, increased thermal motion enables access to higher-energy conformational states and accelerated transitions between conformational minima [19]. This temperature dependence correlates with experimental observations of dynamic NMR behavior and conformational exchange processes [19].
Molecular dynamics simulations in explicit solvent environments demonstrate the profound influence of solvation on phosphinic acid ester conformational behavior [19]. Polar solvents such as water and alcohols form hydrogen bonds with P=O oxygen atoms, stabilizing extended conformations that maximize solvent accessibility [19]. These solvation interactions compete with intramolecular forces and shift conformational equilibria toward solvated states [19].
Solvation dynamics simulations reveal the timescales of solvent reorganization around conformationally changing phosphinic acid esters [19]. Solvent molecules exhibit rapid librational motion around polar groups on femtosecond timescales, while translational diffusion and hydrogen bond exchange occur on picosecond scales [19]. The coupling between solute conformational motion and solvent dynamics creates complex relaxation behavior that influences reaction kinetics and spectroscopic properties [19].
The different solubility behavior of phosphinic acid ester diastereoisomers observed experimentally correlates with solvation patterns revealed by molecular dynamics simulations [19]. Simulations show that different stereoisomers form distinct numbers of hydrogen bonds with solvent molecules, explaining their differential solubility in various solvents [19]. These computational predictions provide molecular-level understanding of separation processes and purification strategies [19].
Molecular dynamics simulations identify and characterize intramolecular hydrogen bonding interactions in phosphinic acid ester systems [19]. The P=O oxygen can serve as an acceptor for hydrogen bonds from nearby OH, NH, or CH groups, creating cyclic hydrogen-bonded structures that influence conformational preferences [19]. These intramolecular interactions compete with intermolecular hydrogen bonding to solvent molecules [19].
Statistical analysis of hydrogen bonding patterns from molecular dynamics trajectories reveals the probability distributions of hydrogen bond geometries and lifetimes [19]. Intramolecular hydrogen bonds typically exhibit shorter lifetimes than intermolecular interactions due to conformational fluctuations that disrupt optimal geometries [19]. However, strong intramolecular hydrogen bonds can constrain conformational flexibility and create preferred molecular shapes [19].
The strength and geometry of intramolecular hydrogen bonds depend on substituent identity and molecular conformation [19]. Aromatic substituents can participate in CH···O hydrogen bonding interactions that are weaker than traditional OH···O bonds but still influence conformational stability [19]. These weak hydrogen bonds create subtle energetic preferences that accumulate to determine overall conformational behavior [19].
Molecular dynamics simulations of phosphinic acid ester solutions reveal the formation of intermolecular hydrogen-bonded complexes and aggregates [20]. In concentrated solutions, phosphinic acid molecules associate through P=O···HO-P hydrogen bonding to form dimers, trimers, and larger clusters [20]. These dynamic assemblies continuously form and dissociate on nanosecond timescales [20].
The tendency toward association depends on concentration, temperature, and solvent polarity [20]. Simulations show that phosphinic acid esters exhibit greater association in non-polar solvents where intermolecular hydrogen bonding competes effectively with solvation [20]. In polar solvents, solvent molecules disrupt intermolecular associations and favor monomeric species [20].
Recent molecular dynamics studies reveal the formation of spectroscopically "dark" phosphate assemblies in aqueous solution, where associated species are invisible to NMR spectroscopy due to rapid exchange dynamics [20]. These findings suggest that phosphinic acid esters may exhibit similar association behavior, forming dynamic clusters that influence solution properties while remaining undetected by conventional analytical methods [20].
Validation of molecular dynamics force fields for phosphinic acid esters requires comparison with multiple experimental observables [23]. Simulated geometric parameters must match crystallographic data within experimental uncertainties, while calculated vibrational frequencies should reproduce infrared and Raman spectra [23]. Thermodynamic properties such as heat capacities and phase transition temperatures provide additional validation criteria [23].
Current force fields for organophosphorus compounds exhibit some limitations in describing highly polarizable systems and charge transfer effects [23]. The fixed-charge models commonly used in molecular dynamics cannot fully capture the electronic reorganization that occurs during hydrogen bonding and conformational changes [23]. Polarizable force fields represent an active area of development to address these limitations [23].
Comparison of molecular dynamics results with quantum mechanical calculations provides assessment of force field accuracy for specific properties [23]. Generally, well-parametrized force fields reproduce conformational energies within 1-2 kcal/mol of quantum mechanical values, sufficient for qualitative understanding of conformational behavior [23]. However, quantitative prediction of binding constants and reaction rates may require higher-level theoretical methods [23].
Molecular dynamics simulations provide access to dynamic properties such as diffusion coefficients, rotational correlation times, and vibrational relaxation that complement structural information [24]. Phosphinic acid esters in solution exhibit diffusion behavior characteristic of their molecular size and shape, with anisotropic diffusion reflecting molecular asymmetry [24]. These transport properties influence reaction kinetics and separation processes [24].
Rotational dynamics simulations reveal the timescales of molecular reorientation in solution [24]. Small phosphinic acid esters undergo rapid tumbling motion with correlation times of tens of picoseconds, while larger molecules with extended aromatic substituents exhibit slower rotation due to increased hydrodynamic drag [24]. These rotational dynamics influence NMR relaxation behavior and provide experimental observables for force field validation [24].
Vibrational energy relaxation simulations examine how excess vibrational energy dissipates into the surrounding solvent [24]. The P=O stretching mode, being highly polar, couples efficiently to solvent motions and relaxes rapidly on picosecond timescales [24]. This vibrational cooling process influences photochemical reaction dynamics and spectroscopic lineshapes [24].